molecular formula C7H15Cl2N3S B2882186 2-(Piperazino)-2-thiazoline dihydrochloride CAS No. 1443256-81-2

2-(Piperazino)-2-thiazoline dihydrochloride

Cat. No.: B2882186
CAS No.: 1443256-81-2
M. Wt: 244.18
InChI Key: ANAMMEYRUZSGKE-UHFFFAOYSA-N
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Description

2-(Piperazino)-2-thiazoline dihydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a piperazine ring fused to a thiazoline ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazino)-2-thiazoline dihydrochloride typically involves the reaction of piperazine with thiazoline derivatives under specific conditions. One common method is the cyclization of piperazine with thiazoline-2-thiol in the presence of a suitable catalyst, such as a strong acid or base, to form the thiazoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving multiple purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazino)-2-thiazoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiazoline ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the thiazoline ring can lead to the formation of thiazolidine derivatives.

  • Reduction: Reduction can result in the formation of saturated analogs of the thiazoline ring.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Scientific Research Applications

2-(Piperazino)-2-thiazoline dihydrochloride has several applications in scientific research, including:

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the field of antiviral or anticancer agents.

  • Industry: The compound's unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-(Piperazino)-2-thiazoline dihydrochloride exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular events that lead to a biological response. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

  • Piperazine

  • Thiazoline derivatives

  • Piperazine-thiazoline hybrids

Uniqueness: 2-(Piperazino)-2-thiazoline dihydrochloride is unique due to its fused ring structure, which imparts distinct chemical properties compared to its counterparts

Properties

IUPAC Name

2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAMMEYRUZSGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NCCS2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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